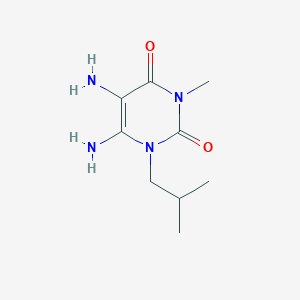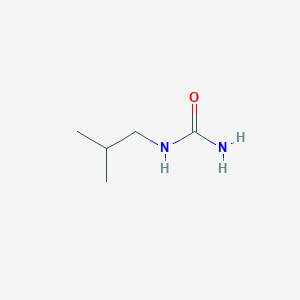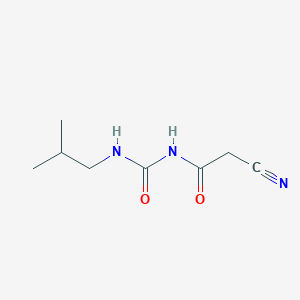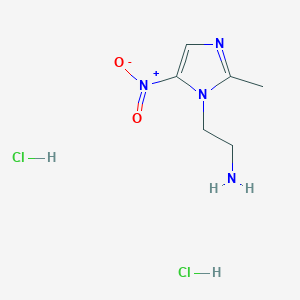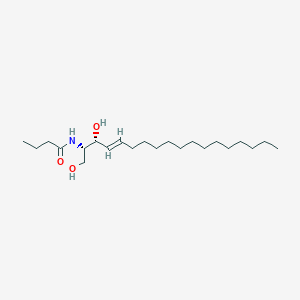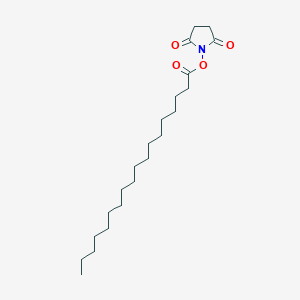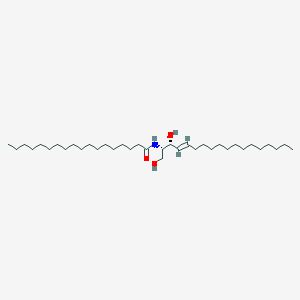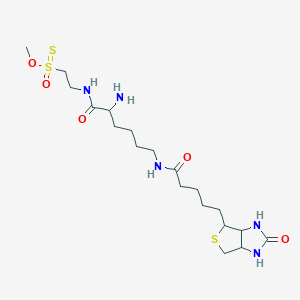
2-Aminopurine riboside
Übersicht
Beschreibung
Synthesis Analysis
2-Aminopurine riboside has been synthesized through various chemical methods, including the oxidation of purine hydrazino derivatives and palladium-catalyzed deoxygenation processes. Notably, McLaughlin et al. (1988) described the synthesis of a protected 2-aminopurine nucleoside suitable for incorporation into oligodeoxynucleotides, showcasing its utility in understanding nucleic acid structures (McLaughlin, Leong, Benseler, & Piel, 1988).
Molecular Structure Analysis
The molecular structure of 2-aminopurine riboside and its derivatives has been examined through single-crystal X-ray diffraction and spectrofluorimetry studies. These analyses reveal the compound's structural similarity to adenine and its unique properties that allow for its application as a non-invasive conformational probe in nucleic acid research (Zagórowska & Adamiak, 1996).
Chemical Reactions and Properties
2-Aminopurine riboside participates in various chemical reactions characteristic of nucleosides, including base pairing and enzymatic interactions. Its analogs, such as formycin and 2,6-diaminopurine riboside, exhibit unique fluorescence properties under physiological conditions, which can be significantly altered by the local nucleic acid environment. These reactions are pivotal for its use in fluorescence studies of nucleotides and polynucleotides (Ward, Reich, & Stryer, 1969).
Physical Properties Analysis
The physical properties of 2-aminopurine riboside, including its fluorescence quenching and lifetimes, are heavily influenced by base stacking and the local nucleic acid environment. Jean and Hall (2001) highlighted the role of base stacking in the context-dependence of 2-aminopurine fluorescence, contributing to our understanding of nucleic acid dynamics and structure (Jean & Hall, 2001).
Chemical Properties Analysis
2-Aminopurine riboside's chemical properties, such as its ability to form various derivatives and participate in nucleic acid synthesis, underpin its utility in biochemical and structural studies. For example, its incorporation into oligodeoxyribonucleotides has been leveraged to explore the helix character and thermodynamic parameters of nucleic acid formation, providing insights into the fundamental principles governing nucleic acid behavior (Fujimoto, Nuesca, Mazurek, & Sowers, 1996).
Wissenschaftliche Forschungsanwendungen
Inhibition of Nucleic Acid Synthesis in Cancer Cells : 2-Aminopurine and its derivative, 2-aminopurine 2′-deoxyriboside, have been shown to inhibit nucleic acid synthesis in Ehrlich ascites tumor cells, potentially affecting their growth and survival (Frederiksen, 1965).
Use as a Conformational Probe in RNA : It serves as a non-invasive conformational probe in RNA bulge loops, with structural properties similar to those of isomeric adenine (Zagórowska & Adamiak, 1996).
Fluorescent Analogues of Adenosine : Formycin, 2-aminopurine ribonucleoside, and 2,6-diaminopurine ribonucleoside are fluorescent analogues of adenosine, offering potential for studying nucleic acid structure and function (Ward, Reich, & Stryer, 1969).
DNA Helix Formation Studies : A protected 2-aminopurine derivative was synthesized and incorporated into oligodeoxynucleotides, demonstrating its potential use in DNA helix formation studies (McLaughlin et al., 1988).
Probing DNA and RNA Structure : The fluorescence lifetime of 2-aminopurine can be increased by site-selective microhydration, making it valuable for probing DNA and RNA structure, and base-flipping/folding studies (Lobsiger et al., 2014).
Synthesis of Large Synthetic RNAs : A practical synthesis route for a 2-aminopurine riboside phosphoramidite with specific protection is beneficial for large synthetic RNA studies (Neuner & Micura, 2019).
Kinetic Analyses of DNA Polymerase Beta : Its placement in DNA enhances the signal intensity in DNA polymerase beta kinetic analyses, aiding in understanding the enzyme's mechanism (Dunlap & Tsai, 2002).
Studies on Oligodeoxyribonucleotide Hydrolysis : Oligodeoxyribonucleotides containing 2-aminopurine residues can be selectively hydrolyzed in alkaline solutions, facilitating certain biochemical studies (Fujimoto et al., 1996).
Safety And Hazards
Zukünftige Richtungen
The use of 2-Aminopurine riboside as a fluorescent probe in the investigation of folding and ligand–RNA interactions is a promising area of research . Its site-specific incorporation into RNA is usually achieved by RNA solid-phase synthesis and requires appropriately functionalized Ap riboside building blocks .
Eigenschaften
IUPAC Name |
(2R,3R,4S,5R)-2-(2-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-10-12-1-4-8(14-10)15(3-13-4)9-7(18)6(17)5(2-16)19-9/h1,3,5-7,9,16-18H,2H2,(H2,11,12,14)/t5-,6-,7-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOJULURLCZUDE-JXOAFFINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=NC(=N1)N)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminopurine riboside | |
CAS RN |
4546-54-7 | |
| Record name | 2-Aminopurine riboside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4546-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



